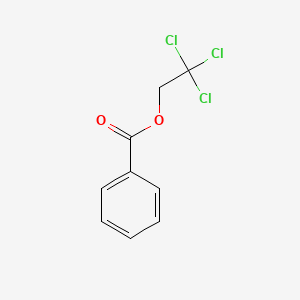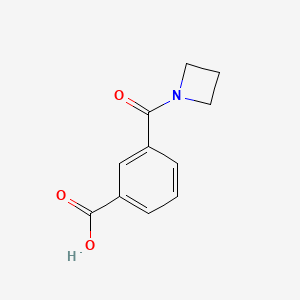
Urea, (dichlorophenyl)hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (dichlorophenyl)hydroxy-: is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The presence of the dichlorophenyl group in this compound imparts unique chemical properties that make it valuable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including Urea, (dichlorophenyl)hydroxy-, typically involves the reaction of amines with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . Another approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, leading to the formation of N-substituted ureas .
Industrial Production Methods: Industrial production of urea derivatives often employs large-scale synthesis methods that prioritize efficiency and environmental sustainability. For example, the reaction of isocyanates or carbamoyl chlorides with ammonia is commonly used, although it may not be environmentally friendly . Recent advancements have focused on developing resource-efficient and eco-friendly production methods .
Analyse Des Réactions Chimiques
Types of Reactions: Urea, (dichlorophenyl)hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dichlorophenyl group, which can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used for the oxidation of urea derivatives.
Reduction: Reducing agents such as sodium borohydride can be employed for the reduction of urea derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like potassium isocyanate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various N-substituted ureas .
Applications De Recherche Scientifique
Chemistry: Urea derivatives, including Urea, (dichlorophenyl)hydroxy-, are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules .
Biology: In biological research, urea derivatives are studied for their potential antimicrobial and antifungal properties. They have shown promising activity against various bacterial and fungal strains .
Medicine: Urea derivatives are explored for their potential therapeutic applications. For instance, they are investigated as potential antimicrobial agents and have shown activity against multi-drug-resistant bacterial strains .
Industry: In the industrial sector, urea derivatives are used in the production of agrochemicals, pharmaceuticals, and other high-value chemicals. Their diverse chemical properties make them valuable for various industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Diuron: A phenyl urea herbicide used to control weeds.
Linuron: Another phenyl urea herbicide with similar applications.
Isoproturon: A urea derivative used as a herbicide.
Uniqueness: Urea, (dichlorophenyl)hydroxy- is unique due to the presence of the dichlorophenyl group, which imparts specific chemical properties that differentiate it from other urea derivatives. This uniqueness makes it valuable for certain applications where other urea derivatives may not be as effective .
Propriétés
Formule moléculaire |
C7H6Cl2N2O2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-2-1-3-5(6(4)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |
Clé InChI |
XMVIXIUPAYVBLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)N(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)





![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)

